D&C Red No. 33 free acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

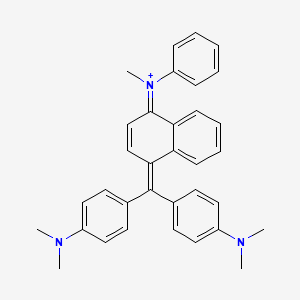

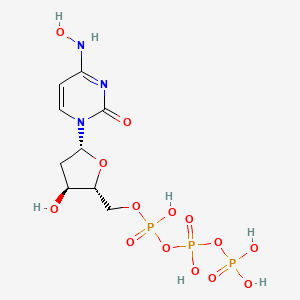

5-Amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid is a naphthalenesulfonic acid.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Analysis : D&C Red No. 34, a related compound to D&C Red No. 33, involves the synthesis of subsidiary colors, which are impurities or isomers of the dye anion. These synthesized compounds are used as reference materials in ultra-performance liquid chromatography analyses of the color additives for compliance with manufacturing standards (Belai et al., 2012).

Structural Determination of Impurities : Manufacturing impurities of D&C Red No. 33 have been analyzed using techniques like NMR and ESI-mass spectrometry, providing insights into the structural determination of these impurities and the main component of the dye (Mazzola et al., 2021).

Identification of Novel Subsidiary Colors : Novel subsidiary colors of D&C Red No. 33 have been identified using methods like spiral high-speed counter-current chromatography, aiding in the purification and characterization of these impurities (Weisz et al., 2015).

Photodynamic Applications

- Photodynamic Inactivation of Bacteria and Yeast : Erythrosine, similar to D&C Red No. 33, has been explored as a photosensitizer in the photodynamic inactivation of bacteria and yeast, demonstrating potential applications in antimicrobial treatments (Ke et al., 2012).

Environmental Impact and Management

Waste Management : Studies on construction and demolition waste, including materials like D&C Red No. 33, have focused on chemical-mineralogical characterization and potential reuse, highlighting the environmental impacts and management strategies for these wastes (Angulo et al., 2009).

Adsorption Studies : The adsorption behavior of dyes like erythrosine, structurally related to D&C Red No. 33, has been analyzed using activated carbon, providing insights into the removal of such dyes from solutions, which is crucial for environmental cleanup efforts (Al-Degs et al., 2012).

Phosphorus Removal from Stormwater Runoff : Demolition waste bricks, potentially containing D&C Red No. 33, have been evaluated for their efficacy in removing phosphorus from stormwater runoff, indicating a novel approach to managing environmental pollutants (Tao et al., 2020).

properties

CAS RN |

2203-16-9 |

|---|---|

Molecular Formula |

C16H13N3O7S2 |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

5-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C16H13N3O7S2/c17-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |

InChI Key |

UDCKXEFJOHLCKM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |

Other CAS RN |

2203-16-9 |

synonyms |

5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonic acid acid red 33 azo fuchsine azofuchsine D and C Red #33 D and C Red No. 33 D.C. Red No. 33 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,5-dimethoxy-4-[[oxo(thiophen-2-yl)methyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1195002.png)

![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)

![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)

![2-[[2-(5,6-Dimethyl-1-benzimidazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195009.png)

![N-[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]hydroxylamine](/img/structure/B1195022.png)